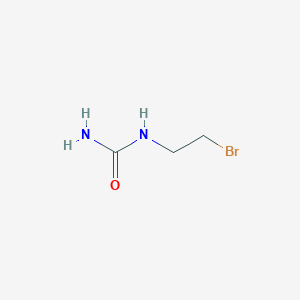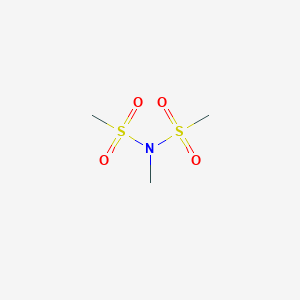
1-(2-Bromoethyl)urea
Overview
Description
1-(2-Bromoethyl)urea is a chemical compound . It is a subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl group .
Synthesis Analysis
The synthesis of N-substituted ureas involves a practically simple, catalyst-free, and scalable method. This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the electrochemical coupling of nitrite and carbon dioxide on Cu surfaces . A multistep synthesis process involving nitration, conversion from the nitro group to an amine, and bromination is also used .Molecular Structure Analysis
Molecular dynamics simulations have been carried out to study the structure and energetics of aqueous urea solutions . These studies have shown that urea does not break the local tetrahedral structure of water even at high concentrations .Chemical Reactions Analysis
The urea reactor is one of the most important units in the urea synthesis process. The complicated thermodynamic system and chemical reactions result in difficulties of modeling and simulation . Another study has shown that NiMOF-based material modified electrodes scanned in the non-Faraday interval show promising results for UOR catalytic activity .Scientific Research Applications
Chemical Synthesis and Drug Development
- A study by Feng et al. (2020) discussed the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. These compounds demonstrated significant antiproliferative effects on selected cancer cell lines.
- Ghosh and Brindisi (2019) highlighted the role of urea derivatives in drug discovery and medicinal chemistry, noting their importance in establishing key drug-target interactions and fine-tuning drug-like properties (Ghosh & Brindisi, 2019).
Materials Science and Catalysis
- Erfkamp, Guenther, and Gerlach (2019) presented a study on enzyme-functionalized piezoresistive hydrogel biosensors for urea detection. This work is significant in the context of industrial applications such as fertilizer production (Erfkamp, Guenther, & Gerlach, 2019).
- Research by Rong et al. (2014) identified quinine-derived urea as an efficient organocatalyst for the enantioselective oxidation of 1,2-diols using bromination reagents. This process yields α-hydroxy ketones with high yield and enantioselectivity (Rong et al., 2014).
Analytical Chemistry and Environmental Applications
- He, Luo, Liu, and Chen (2018) developed a colorimetric sensor array for the discrimination of heavy metal ions in aqueous solutions, utilizing the interaction between thiols and urease. This sensor array showed potential applications in environmental monitoring (He, Luo, Liu, & Chen, 2018).
Biological and Medical Research
- Donlawson, Nweneka, Orie, and Okah (2020) synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, showing its broad spectrum of activity against various pathogens, suggesting potential for medicinal purposes (Donlawson, Nweneka, Orie, & Okah, 2020).
- Jagtap, Kondekar, Sadani, and Chern (2017) discussed ureas' applications in drug design, emphasizing their unique hydrogen binding capabilities and role in modulating biological targets (Jagtap, Kondekar, Sadani, & Chern, 2017).
Energy and Fuel Research
- Rollinson, Jones, Dupont, and Twigg (2011) explored urea as a potential hydrogen carrier for fuel cells, emphasizing its non-toxicity, stability, and suitability for transport and storage (Rollinson, Jones, Dupont, & Twigg, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran compounds, which include urea derivatives, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Boronic acids and their derivatives in medicinal chemistry have also shown promise, indicating potential future directions for the study of 1-(2-Bromoethyl)urea .
properties
IUPAC Name |
2-bromoethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGYEZGQRAXKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294795 | |
| Record name | 1-(2-bromoethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40380-05-0 | |
| Record name | N-(2-Bromoethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40380-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 98137 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040380050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-bromoethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(4-Nitrophenyl)sulfonyl]benzoic acid](/img/structure/B3052268.png)
